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Compound of Interest

Compound Name: BAY-805

Cat. No.: B10856275

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the selectivity profile of BAY-805,
a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21). The information
presented herein is intended to equip researchers, scientists, and drug development
professionals with a thorough understanding of BAY-805's specificity, the methodologies used
for its characterization, and its impact on relevant signaling pathways.

Executive Summary

BAY-805 is a non-covalent, cell-active chemical probe that demonstrates low nanomolar
potency against USP21.[1][2][3] Extensive profiling has revealed a high degree of selectivity for
USP21 over other deubiquitinating enzymes (DUBS), as well as against a broad range of
kinases, proteases, and other common off-targets.[1][4][5] This high selectivity makes BAY-805
a valuable tool for elucidating the biological functions of USP21 and for exploring its therapeutic
potential.

Data Presentation: Quantitative Selectivity Profile of
BAY-805

The selectivity of BAY-805 has been rigorously assessed against a wide array of DUBs and
other enzyme families. The following tables summarize the quantitative data from these
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profiling studies, providing a clear comparison of its inhibitory activity.

Table 1: Selectivity of BAY-805 against a Panel of
Deubiquitinating Enzymes (DUBS)

The following data was generated using the DUBprofiler™ service from Ubiquigent, which
measures the cleavage of a ubiquitin-rhodamine 110 substrate in an endpoint assay.[1]

% Inhibition at 1 pM BAY- % Inhibition at 10 yM BAY-

DUB Target

805 805
USsP21 88 91
USP10 ~50% residual activity ~50% residual activity
uUspP22 ~50% residual activity ~50% residual activity
Other 41 DUBs <15 <15

Note: For the majority of the 41 other DUBs in the panel, BAY-805 showed very low activity
(<15% inhibition) at both concentrations tested.[1] A slight activity was observed for USP10 and
USP22, with about 50% residual DUB activity.[1]

Table 2: Selectivity of BAY-805 against Other Off-Target
Enzymes
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% Inhibition at 10

Target Assay Type IC50 (uM) .
M

PRAK(h) Kinase Panel 8.6 58
TrkA(h) Kinase Panel >10 57
Acetylcholine

Safety Screen 7.61 72
Esterase
Adenosine

Safety Screen - 62
Transporters
Other >360 Kinases Kinase Panel - Minor

Other 6 Cysteine
In-house Panel >20
Proteases

Data from Eurofins/Panlabs kinase selectivity panel and an in-house safety screen against 70
individual off-targets.[1] Minor inhibitory activity was observed for the majority of the kinases
tested.[1]

Mandatory Visualization
Signaling Pathway Diagram

The following diagram illustrates the role of USP21 in the NF-kB signaling pathway and the
effect of its inhibition by BAY-805.
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Caption: NF-kB signaling pathway and the inhibitory role of BAY-805 on USP21.
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Experimental Workflow Diagram

The following diagram outlines a general workflow for assessing the selectivity of a DUB
inhibitor.
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DUB Inhibitor Selectivity Profiling Workflow
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'
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l

Data Analysis:
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Characterized Selective Inhibitor
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Caption: General experimental workflow for DUB inhibitor selectivity profiling.
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Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are generalized yet detailed protocols for the key experiments cited in the characterization of
BAY-805's selectivity.

Ubiquitin-Rhodamine Based DUB Selectivity Assay (e.g.,
DUBprofiler™)

This protocol describes a common method for assessing DUB inhibitor selectivity using a
fluorogenic substrate.

1. Principle: This assay measures the enzymatic activity of a DUB by monitoring the cleavage
of a quenched fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rho).[6][7] Cleavage of the
amide bond between the C-terminal glycine of ubiquitin and rhodamine results in an increase in
fluorescence, which is proportional to DUB activity.[7] Inhibition of the DUB by a compound like
BAY-805 leads to a decrease in the fluorescent signal.

2. Materials:

» Purified recombinant DUB enzymes

o DUB assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)[6]
» Ubiquitin-Rhodamine 110 (Ub-Rho) substrate[8][9]

e Test compound (BAY-805) serially diluted in DMSO

o 384-well or 1536-well black assay plates[6][9]

¢ Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)[7]

3. Method:

o Compound Plating: Prepare serial dilutions of BAY-805 in DMSO. Acoustically transfer a
small volume (e.g., 20-50 nL) of the compound dilutions to the assay plate.[6] Include
DMSO-only wells as a negative control (100% activity) and wells without enzyme as a
positive control (0% activity).
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» Enzyme Addition: Add the DUB enzyme, diluted in assay buffer, to each well of the plate. The
final enzyme concentration should be predetermined to be in the linear range of the assay.

 Incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes)
to allow the compound to interact with the enzyme.

o Substrate Addition: Initiate the enzymatic reaction by adding the Ub-Rho substrate, diluted in
assay buffer, to all wells. The final substrate concentration should be at or near its Km for the
respective DUB.

e Reaction and Measurement: Incubate the plate at room temperature, protected from light, for
a specific duration (e.g., 30-60 minutes). Measure the fluorescence intensity using a plate
reader.[9]

o Data Analysis: Calculate the percent inhibition for each compound concentration relative to
the DMSO control. Plot the percent inhibition versus the logarithm of the compound
concentration and fit the data to a four-parameter logistic equation to determine the IC50
value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound in a cellular
environment.[10][11][12]

1. Principle: This assay is based on the principle that the thermal stability of a protein changes
upon ligand binding.[10][11] When cells are heated, proteins denature and aggregate. A
compound that binds to its target protein can stabilize it, leading to a higher denaturation
temperature. The amount of soluble protein remaining after heat treatment is then quantified.
[12]

2. Materials:
e Cell line of interest (e.g., HEK293T)[13]
e Cell culture medium and reagents

e Test compound (BAY-805)
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Phosphate-buffered saline (PBS)

Lysis buffer (e.g., PBS with protease inhibitors and 0.4% NP-40)
PCR tubes or plates

Thermal cycler

Centrifuge

SDS-PAGE and Western blotting reagents or a suitable high-throughput detection method
(e.g., AlphaLISA, HiBIT)[10][13]

Primary antibody against the target protein (USP21) and a suitable secondary antibody
. Method:

Cell Treatment: Culture cells to the desired confluency. Treat the cells with various
concentrations of BAY-805 or vehicle (DMSO) for a specific time (e.g., 1-2 hours) at 37°C.
[11]

Heat Shock: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into
PCR tubes or a PCR plate. Heat the cells to a range of temperatures for a short period (e.g.,
3 minutes) using a thermal cycler.[11] A temperature gradient is typically used to determine
the melting curve of the target protein.

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed
(e.g., 20,000 x g) to pellet the aggregated proteins.[12]

Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble
protein fraction. Quantify the amount of the target protein (USP21) in the supernatant using
Western blotting, ELISA, AlphaLISA, or another sensitive detection method.[10][12][13]

Data Analysis: For each temperature point, quantify the band intensity (for Western blot) or
signal of the soluble target protein. Plot the amount of soluble protein as a function of
temperature to generate a melting curve. A shift in the melting curve to a higher temperature
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in the presence of the compound indicates target stabilization and engagement. Dose-
response curves can be generated by plotting the amount of soluble protein at a fixed
temperature against the logarithm of the compound concentration to determine the EC50 for
target engagement.

Conclusion

BAY-805 is a highly potent and selective inhibitor of USP21, as demonstrated by
comprehensive profiling against a wide range of DUBs and other enzymes. The detailed
experimental protocols provided in this guide offer a framework for the continued investigation
of BAY-805 and other DUB inhibitors. The high selectivity of BAY-805, combined with its
cellular activity, establishes it as a critical tool for dissecting the complex biology of USP21 and
for advancing drug discovery efforts in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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